molecular formula C21H19FN4O2S B2892391 N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 933204-48-9

N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2892391
CAS No.: 933204-48-9
M. Wt: 410.47
InChI Key: GHMJGTBSLFXNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19FN4O2S and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

The development of radioligands for positron emission tomography (PET) imaging is a notable application in scientific research. A related compound, DPA-714, designed with a fluorine atom for labeling with fluorine-18, facilitates in vivo imaging using PET. This compound and its derivatives have been synthesized and evaluated for their selectivity and affinity towards the translocator protein (18 kDa), highlighting the potential of fluorine-substituted compounds in the development of radioligands for neurological and oncological imaging (Dollé et al., 2008).

Anticancer Activity

Fluoro-substituted compounds have been explored for their anticancer activity. Novel fluoro-substituted benzo[b]pyran compounds, through various synthetic pathways, have demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to standard drugs. This underlines the potential therapeutic applications of fluoro-substituted compounds in cancer treatment, offering a pathway for the development of new anticancer agents (Hammam et al., 2005).

Kinase Inhibition and Anticancer Activities

Investigations into the role of the pyridine ring and N-benzylsubstitution have led to the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives. These compounds, including KX2-391, have been evaluated for their Src kinase inhibitory and anticancer activities. The study contributes to understanding the structure-activity relationship of these compounds, which can inform the development of targeted anticancer therapies (Fallah-Tafti et al., 2011).

Antimicrobial Activity

N-substituted phenyl acetamide derivatives have been synthesized and assessed for their antimicrobial efficacy. These compounds, including various thienopyrimidine linked rhodanine derivatives, have shown potent antimicrobial activity against a range of bacterial and fungal pathogens. This highlights the potential of such compounds in developing new antimicrobial agents to address resistant microbial strains (Kerru et al., 2019).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c22-14-7-9-15(10-8-14)24-19(27)13-29-20-17-5-3-6-18(17)26(21(28)25-20)12-16-4-1-2-11-23-16/h1-2,4,7-11H,3,5-6,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMJGTBSLFXNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.